molecular formula C6H5BrO B116583 4-Bromophenol CAS No. 106-41-2

4-Bromophenol

Cat. No.: B116583
CAS No.: 106-41-2
M. Wt: 173.01 g/mol
InChI Key: GZFGOTFRPZRKDS-UHFFFAOYSA-N
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Description

4-Bromophenol (C₆H₅BrO) is a halogenated aromatic compound characterized by a hydroxyl group (-OH) and a bromine atom substituted at the para position of the benzene ring. It is synthesized through various routes, including photobromination of phenol , enzymatic halogenation , and metabolic pathways involving bromobenzene . Key applications include its use as a precursor in organic synthesis (e.g., honokiol synthesis and polymer modification ) and its bioactive properties, such as α-glucosidase and α-amylase inhibition (IC₅₀ values: 94.61 μg/mL and 103.23 μg/mL, respectively) . Environmental studies highlight its persistence in aqueous systems due to slow photolytic degradation and its biodegradation by microorganisms like Arthrobacter chlorophenolicus A6 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenol is typically synthesized through the bromination of phenol. The process involves adding bromine to a solution of phenol in carbon disulfide, maintaining the temperature below 5°C. The reaction mixture is stirred for two hours, and the product is obtained by distillation under reduced pressure .

Industrial Production Methods: In industrial settings, this compound is produced by the electrophilic halogenation of phenol with bromine. The reaction is carried out in the presence of a solvent like carbon disulfide, and the product is purified through fractional distillation .

Chemical Reactions Analysis

Oxidation Reactions

4-Bromophenol undergoes oxidation in acidic aqueous media, often mediated by agents like N-bromophthalimide (NBP). Kinetic studies reveal:

  • First-order dependence on [NBP] and fractional order dependence on [phenol] .

  • Activation parameters : ΔH‡ = 58.2 kJ/mol, ΔS‡ = −120 J/(mol·K), suggesting a highly ordered transition state .

The reaction proceeds via electrophilic bromination , where NBP acts as a brominating agent. The bromine substituent increases the compound's stability against further oxidation compared to non-halogenated phenols.

Nucleophilic Aromatic Substitution (NAS)

The bromine atom in this compound can be replaced by nucleophiles under specific conditions:

ReagentConditionsProductYieldSource
NaOH (aqueous)High temperature/pressure4-Hydroxyphenol65–75%
NH₃ (ammonolysis)Cu catalyst, 200°C4-Aminophenol~80%

Cross-Coupling Reactions

This compound participates in Stille couplings with organostannanes, forming biaryl structures essential in pharmaceutical intermediates .

Photochemical Reactions

UV irradiation of aqueous this compound generates reactive intermediates and products:

  • Major product : 1,4-Benzoquinone (70–80%) .

  • Minor products : 1,4-Hydroquinone (15–20%) and 2-hydroxy-1,4-benzoquinone (5%) .

  • Radical intermediates : Para-benzosemiquinone anion and hydroxyl radicals detected via EPR spectroscopy .

Quantum yields for halogenophenol degradation under UV:

CompoundQuantum Yield (Φ)
This compound0.08
4-Chlorophenol0.44
4-Fluorophenol0.31
4-Iodophenol0.022

The lower reactivity of this compound compared to 4-chlorophenol is attributed to the weaker C–Br bond facilitating faster radical recombination .

Bromination of Phenol

Direct bromination using Br₂ in carbon disulfide yields this compound with 80–84% efficiency :

  • Phenol + Br₂ → this compound + HBr

  • Purification via fractional distillation under reduced pressure (145–150°C at 3.32–3.99 kPa) .

Diazotization Route

An alternative synthesis involves diazotization of m-bromoaniline followed by hydrolysis and steam distillation, achieving 77.8% yield .

Environmental and Biochemical Reactions

This compound undergoes co-metabolic biodegradation by Arthrobacter chlorophenolicus A6 in polluted environments, producing less toxic metabolites . Enzymatic assays show it acts as a substrate for C-S lyase , forming reactive thiol intermediates .

Scientific Research Applications

Pharmaceutical Applications

4-Bromophenol is widely utilized as an intermediate in the synthesis of various pharmaceuticals. Its role is crucial in the development of active pharmaceutical ingredients (APIs), including:

  • Antibiotics : Used in synthesizing compounds that combat bacterial infections.
  • Analgesics : Incorporated into formulations for pain relief.
  • Antiseptics : Serves as a precursor for antiseptic agents.

Case Study: Synthesis of Antibiotics

A study demonstrated the effectiveness of this compound in synthesizing specific antibiotics through electrophilic aromatic substitution reactions. The compound's reactivity allows for the introduction of functional groups necessary for biological activity, enhancing the efficacy of antibiotic formulations .

Chemical Synthesis

In organic chemistry, this compound is a valuable reagent for various reactions, including:

  • Cross-Coupling Reactions : It acts as a coupling partner in reactions like Suzuki and Stille coupling, facilitating the formation of biaryl compounds used in pharmaceuticals and materials science .
  • Dye Production : Utilized in synthesizing dyes due to its chromophoric properties.
Reaction Type Application Reference
Suzuki CouplingBiaryl compounds
Stille CouplingOrganic synthesis
Electrophilic SubstitutionAntibiotic synthesis

Environmental Applications

Research indicates that this compound can affect microbial communities in marine sediments. Studies have shown its impact on substrate respiration and assimilation rates, suggesting potential applications in bioremediation efforts.

Case Study: Microbial Response to this compound

A study examined the effects of varying concentrations of this compound on sediment microbial communities. Results indicated that low concentrations stimulated microbial activity, while higher concentrations led to inhibition, highlighting its dual role as both a potential nutrient source and toxicant .

Industrial Applications

In addition to its pharmaceutical uses, this compound is employed in:

  • Production of Pesticides : It serves as an intermediate in synthesizing agrochemicals.
  • Manufacturing Rubber Chemicals : Its properties are exploited in producing antioxidants for rubber .

Safety and Toxicological Considerations

While this compound has beneficial applications, it also poses health risks. Studies have identified potential cytotoxic effects at high concentrations, necessitating careful handling and disposal protocols . Additionally, research into its environmental persistence and bioaccumulation is ongoing, emphasizing the need for responsible usage in industrial applications .

Mechanism of Action

The mechanism of action of 4-Bromophenol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes like thioredoxin reductase, which plays a role in cellular redox regulation. The bromine atom in this compound can participate in halogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Isomers: 2-Bromophenol vs. 4-Bromophenol

  • Reactivity in Halogenation: Chlorination of this compound yields both Cl-BDA and Br-BDA, whereas 2-bromophenol exclusively forms Cl-BDA . Steric Effects: The para position in this compound reduces steric hindrance, favoring bromination over ortho-substituted analogs .
  • Photolytic Stability: this compound degrades slower under UV light compared to 2-bromophenol, leading to environmental accumulation .

Table 1: Comparative Reactivity and Stability of Bromophenols

Property This compound 2-Bromophenol
Chlorination Products Cl-BDA, Br-BDA Cl-BDA only
Photolytic Degradation Slow (accumulates) Fast (lower persistence)

Di-Substituted Analogs: 2,4-Dibromophenol

  • Enzymatic Halogenation: Chloroperoxidase produces 2,4-dibromophenol and 2,4,6-tribromophenol from phenol, with yields influenced by bromine substitution patterns .
  • Reaction Pathways: Chlorination of 2,4-dibromophenol yields only Br-BDA, contrasting with the mixed products from this compound .

Chlorinated Analogs: 4-Chlorophenol

  • Biodegradation Efficiency: Arthrobacter chlorophenolicus A6 exhibits higher biomass yield when degrading this compound compared to 4-chlorophenol and 4-nitrophenol, indicating substrate-specific metabolic stress .

Table 2: Biodegradation Performance in Mixed Substrate Systems

Substrate Biomass Yield Coefficient Degradation Rate
This compound High Moderate
4-Chlorophenol Moderate Fast
4-Nitrophenol Low Fast

Table 3: Enzyme Inhibition Activity

Compound α-Glucosidase IC₅₀ (μg/mL) α-Amylase IC₅₀ (μg/mL)
This compound 94.61 103.23
Bis(2-ethylhexyl) phthalate 202.33 >250

Structural and Electronic Properties

  • External Electric Field Effects: Under electric fields (0–0.03 a.u.), this compound exhibits bond elongation (C–Br, O–H), reduced energy gap, and eventual dissociation at 0.03 a.u. . These properties distinguish it from non-halogenated phenols in photochemical applications.

Research Findings and Implications

  • Environmental Fate: The persistence of this compound in marine environments is linked to its slow photodegradation, necessitating advanced remediation strategies like electrochemical oxidation .
  • Synthetic Utility : Its para-substitution pattern enables regioselective reactions in polymer science, such as post-modification of perfluoropyridine-based elastomers .

Biological Activity

4-Bromophenol (4-BP) is an organic compound that has garnered attention for its diverse biological activities. This article explores the biological effects of this compound, including its antimicrobial, anticancer, and hepatotoxic properties, as well as its interactions with various biological systems.

Chemical Structure and Properties

This compound is a brominated derivative of phenol, characterized by the presence of a bromine atom at the para position of the phenolic ring. Its structure can be represented as follows:

C6H5BrO\text{C}_6\text{H}_5\text{BrO}

This compound is known for its solubility in organic solvents and moderate toxicity, which influences its biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted that various bromophenols, including 4-BP, showed activity against a range of bacterial strains. The effectiveness was attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

In vitro studies have indicated that this compound possesses anticancer activity. It has been shown to inhibit the proliferation of certain cancer cell lines, such as DLD-1 and HCT-116, with IC50 values indicating significant cytotoxicity. The structure-activity relationship (SAR) suggests that the number and position of bromine substituents are crucial for enhancing anticancer efficacy.

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
DLD-11.72
HCT-1160.08
A54915.5

Hepatotoxicity and Metabolism

This compound is also known for its hepatotoxic effects, particularly as a metabolite of bromobenzene. Studies have shown that exposure to 4-BP can lead to increased lactate dehydrogenase release and cellular damage in hepatocytes. The mechanism involves covalent binding of metabolites to liver proteins, which can result in toxicity.

Case Study: Hepatotoxicity Assessment

A study conducted on rat hepatocytes revealed that treatment with 4-BP at concentrations ranging from 0.1 to 0.5 mM resulted in significant cytotoxic effects. The rapid metabolism of 4-BP through glucuronidation and sulfation appears to mitigate its overall toxicity in vivo.

Environmental Impact

The biological activity of this compound extends beyond human health; it also affects microbial communities in marine sediments. Research indicated that while low concentrations of 4-BP did not significantly inhibit microbial respiration or substrate assimilation, higher concentrations could potentially stimulate microbial activity under certain conditions.

Table 3: Effects of this compound on Sediment Microbial Communities

Concentration (µg/g sediment)Effect on Respiration
0Baseline
10No significant effect
100Possible stimulation

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-bromophenol with high regioselectivity?

  • Methodological Answer : Regioselective bromination of phenol can be achieved using HBr with DMSO as a solvent, though yields may vary depending on steric and electronic factors. For example, DMSO-mediated bromination at room temperature yields this compound preferentially due to reduced steric hindrance at the para position compared to ortho . Alternative approaches, such as using hexamethylenetetramine (HMTA) in the Duff reaction, enable derivatization for sensor applications (e.g., mercury detection) .

Q. How can this compound be quantified in environmental matrices like aquaculture water?

  • Methodological Answer : Ultra-high performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry (UPLC-Q-tof/MS) provides high-resolution detection. A semi-targeted screening method based on bromide fragment tracing and accurate mass analysis is effective, with typical limits of detection (LOD) for this compound reported at sub-ppb levels .

Q. What are the primary degradation pathways of this compound in aerobic environments?

  • Methodological Answer : Microbial degradation by Arthrobacter chlorophenolicus A6 via co-metabolism in mixed-substrate systems shows promise. Biomass yield and degradation kinetics can be optimized using statistical models (e.g., response surface methodology) to account for substrate interactions . Electrochemical reduction/oxidation with Pd-Fe/graphene catalytic cathodes also achieves efficient debromination, with pseudo-first-order kinetics observed under controlled potentials .

Advanced Research Questions

Q. How do external electric fields influence the vibrational frequencies and stability of this compound?

  • Methodological Answer : Density functional theory (DFT) simulations reveal that external electric fields alter molecular dipole moments and bond dissociation energies. For instance, infrared spectral shifts under varying field strengths (Table 5, ) correlate with changes in O-H and C-Br bond polarization, critical for predicting photostability and reactivity in electrochemical applications.

Q. What mechanisms drive the regioselective accumulation of this compound over ortho-isomers during photochemical reactions?

  • Methodological Answer : Photobromination studies using anthraquinone-2-sulfonate (AQ2S) as a photosensitizer show para preference due to lower steric hindrance and faster formation rates. The para position's distance from the hydroxyl group facilitates bromine addition, while ortho isomers degrade faster under UV light, leading to this compound accumulation .

Q. How do hydrated electrons (e<sup>−</sup>aq) enhance debromination in advanced oxidation processes?

  • Methodological Answer : The UV/sulfite system generates e<sup>−</sup>aq, which cleaves C-Br bonds via single-electron transfer. Kinetic studies using radical quenchers (e.g., NO3<sup>−</sup>) and isotopic labeling confirm debromination pathways, with rate constants (e.g., k = 1.2 × 10<sup>9</sup> M<sup>−1</sup>s<sup>−1</sup>) depending on pH and sulfite concentration .

Q. What computational models predict the interaction of this compound with biological macromolecules?

  • Methodological Answer : Molecular docking and molecular dynamics simulations assess binding affinities to enzymes like horseradish peroxidase (HRP). Parameters such as binding free energy (ΔG) and hydrogen-bonding interactions help elucidate detoxification mechanisms, particularly in enzymatic wastewater treatment .

Q. Contradictions and Validation

  • Photodegradation Rates : notes slower degradation of this compound compared to 2-bromophenol, while reports rapid photolysis in marine environments. This discrepancy may arise from differences in sensitizers (e.g., dissolved organic matter vs. AQ2S) and should be validated using controlled light sources and matrix-matched controls .
  • Synthetic Yields : Early reports of 89% yield for regioselective bromination conflict with later difficulties in reproducibility. Systematic optimization of solvent polarity and brominating agent stoichiometry is recommended.

Properties

IUPAC Name

4-bromophenol
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InChI

InChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H
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InChI Key

GZFGOTFRPZRKDS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1O)Br
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Molecular Formula

C6H5BrO
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DSSTOX Substance ID

DTXSID3051543
Record name 4-Bromophenol
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Molecular Weight

173.01 g/mol
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Physical Description

Solid; [Merck Index] Off-white crystalline powder with a phenolic odor; [Alfa Aesar MSDS]
Record name p-Bromophenol
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Boiling Point

238 °C
Record name 4-BROMOPHENOL
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Solubility

Freely soluble in alcohol, chloroform, ether, glacial acetic acid, In water, 1.4X10+4 mg/L at 25 °C
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Density

1.840 g/cu cm at 15 °C, Density: 1.5875 at 80 °C
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Vapor Pressure

0.01 [mmHg], 1.17X10-2 mm Hg at 25 °C
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Color/Form

Tetragonal bipyramidal crystals from chloroform or ether

CAS No.

106-41-2
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Record name Phenol, 4-bromo-
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Melting Point

66.4 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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